3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-(2-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features a fused ring system consisting of an isoindoline core with a hydroxyethyl substituent
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibition of nf-kb activation and targeting of vimentin .
Biochemical Pathways
For instance, Withaferin A, a steroidal lactone, has been found to inhibit NF-kB activation, which plays a crucial role in immune and inflammatory responses .
Pharmacokinetics
Compounds with similar structures have been shown to have various adme properties .
Result of Action
Related compounds have been shown to have potent anti-inflammatory and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with ethanolamine, followed by cyclization to form the isoindoline ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The isoindoline ring can be reduced to form a more saturated system.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the isoindoline ring can produce a fully saturated isoindoline derivative .
Scientific Research Applications
3-(2-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of polymers and advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethyl)indole: This compound has a similar hydroxyethyl substituent but features an indole ring instead of an isoindoline ring.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of a hydroxyethyl group.
Uniqueness
3-(2-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its fused isoindoline ring system, which imparts distinct chemical and biological properties compared to other similar compounds. Its hydroxyethyl group also provides versatility in chemical modifications and interactions with biological targets .
Properties
CAS No. |
210688-54-3 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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